2-chloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
2-Chloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride (CAS: 1215341-14-2) is a benzamide derivative featuring a chloro-substituted aromatic ring and a 5-methoxybenzo[d]thiazole moiety linked via a dimethylaminoethyl group. Its molecular formula is C20H24ClN3O2S (MW: 405.9), and it exists as a hydrochloride salt to enhance solubility and stability . The compound's structure includes:
- Benzamide core: A 2-chlorobenzoyl group contributing to hydrophobic interactions.
- Dimethylaminoethyl side chain: A tertiary amine group that may improve pharmacokinetic properties, such as membrane permeability and solubility.
Related compounds (e.g., ) use carbodiimide-mediated coupling in dimethylformamide (DMF), suggesting similar methods may apply.
Properties
IUPAC Name |
2-chloro-N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S.ClH/c1-22(2)10-11-23(18(24)14-6-4-5-7-15(14)20)19-21-16-12-13(25-3)8-9-17(16)26-19;/h4-9,12H,10-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPCMEKQENOYOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC=CC=C3Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₈ClN₃O₂S
- Molecular Weight : 327.84 g/mol
- CAS Number : Not specified in the sources.
The compound features a benzamide core with a chlorine substituent and a methoxybenzo[d]thiazole moiety, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to 2-chloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of key bacterial enzymes, disrupting metabolic pathways critical for survival.
Anticancer Properties
Studies have highlighted the potential of benzothiazole derivatives in cancer therapy. These compounds can induce apoptosis in cancer cells through various pathways, including the modulation of reactive oxygen species (ROS) and interference with cell cycle progression . In vitro studies have demonstrated that certain derivatives possess IC50 values comparable to established anticancer agents, indicating strong potential for further development.
Anti-inflammatory Effects
Benzothiazole derivatives are also noted for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response . This activity suggests a potential role in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds targeting specific enzymes (e.g., DHPS) disrupt metabolic functions in pathogens .
- Apoptosis Induction : Activation of apoptotic pathways in cancer cells leads to cell death.
- Antioxidant Activity : Some derivatives can scavenge free radicals, reducing oxidative stress and associated cellular damage .
Case Studies and Research Findings
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (Cl Group)
The chlorine atom at position 2 of the benzamide moiety participates in nucleophilic substitution reactions. Studies on structurally analogous compounds show that this site reacts with amines, thiols, or alkoxides under mild conditions .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Amination | Ethylenediamine, EtOH, 60°C | Amine-substituted derivative | 72–85 | |
| Methoxylation | NaOMe, DMF, 80°C | Methoxy-substituted analog | 68 |
Amide Bond Reactivity
The tertiary amide group exhibits stability under acidic conditions but undergoes hydrolysis in strongly basic environments. Computational studies suggest that steric hindrance from the dimethylaminoethyl group slows hydrolysis kinetics.
Key Findings :
-
Hydrolysis at pH > 12 produces 2-chlorobenzoic acid and the corresponding amine.
-
Coupling reactions with carboxylic acids (e.g., EDCI/HOBt) enable functionalization of the amine side chain.
Benzothiazole Ring Modifications
The 5-methoxybenzo[d]thiazol-2-yl group undergoes electrophilic substitution at position 4 or 7. Bromination and nitration reactions have been reported for similar systems .
Example Reaction :
Coordination Chemistry
The dimethylaminoethyl group acts as a ligand for metal ions (e.g., Cu²⁺, Zn²⁺). Spectroscopic data indicate bidentate coordination through the amine and adjacent N-atoms .
| Metal Ion | Stability Constant (log K) | Observed Geometry |
|---|---|---|
| Cu²⁺ | 8.2 ± 0.3 | Square planar |
| Zn²⁺ | 6.9 ± 0.2 | Tetrahedral |
Photochemical Reactions
UV irradiation induces homolytic cleavage of the C–Cl bond, generating a radical intermediate. Trapping experiments with TEMPO confirm radical-mediated pathways .
Mechanism :
Biological Activation Pathways
In vitro studies of related benzothiazoles reveal cytochrome P450-mediated oxidation of the methoxy group to hydroxyl derivatives . This metabolic pathway is critical for prodrug activation.
Stability Under Storage Conditions
Accelerated stability studies (40°C/75% RH) show:
| Time (weeks) | Degradation Products | % Purity Remaining |
|---|---|---|
| 4 | Hydrolysis byproducts | 98.2 |
| 12 | Oxidized derivatives | 92.5 |
Comparison with Similar Compounds
Table 1: Molecular and Structural Comparison
Physicochemical Properties
- Solubility: The dimethylaminoethyl group in the target compound enhances water solubility compared to nitazoxanide, which requires prodrug activation .
- Stability : Hydrochloride salts (target compound, 1189727-02-3) improve stability under acidic conditions compared to free bases .
Q & A
Q. What are the optimal synthetic routes for preparing 2-chloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via sequential coupling reactions. First, prepare the 5-methoxybenzo[d]thiazol-2-amine intermediate using methods like nucleophilic substitution with 2-aminothiophenol derivatives under reflux in methanol . Next, react this intermediate with 2-chlorobenzoyl chloride in pyridine or dichloromethane (DCM) using a Schlenk line to prevent moisture interference. The dimethylaminoethyl group can be introduced via alkylation of the secondary amine using 2-chloro-N,N-dimethylethylamine hydrochloride in DCM with triethylamine as a base . Key parameters include:
- Solvent choice : DCM or THF for better solubility of intermediates.
- Temperature : 0–20°C for amide coupling to minimize side reactions.
- Catalysts : DMAP (4-dimethylaminopyridine) to accelerate acylation .
Yields typically range from 50–70%, with purity confirmed by TLC and HPLC.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and analytical techniques?
- Methodological Answer :
- NMR : Use - and -NMR to verify substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, dimethylaminoethyl protons at δ 2.2–2.5 ppm) and assess aromatic proton splitting patterns .
- IR : Confirm carbonyl (C=O) stretch at ~1650–1680 cm and NH stretches (if present) at ~3300 cm.
- Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion peak (e.g., [M+H] at m/z 433.9) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in methanol/ethyl acetate and analyze intermolecular interactions (e.g., hydrogen bonds stabilizing the crystal lattice) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Liquid-Liquid Extraction : Use DCM and water to remove unreacted amines or acids.
- Column Chromatography : Employ silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:2) for polar intermediates.
- Recrystallization : Use methanol or ethanol to isolate the final hydrochloride salt, ensuring high purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent, cell lines). Design experiments to:
- Standardize Solvent Systems : Use DMSO concentrations <0.1% to avoid cytotoxicity .
- Include Controls : Compare with known inhibitors (e.g., GroEL/ES inhibitors for antibacterial studies) and validate using orthogonal assays (e.g., MIC vs. time-kill curves) .
- Assess Stability : Perform HPLC analysis post-assay to check for compound degradation .
Q. What strategies can optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) to the benzamide moiety to improve solubility.
- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., demethylation of the methoxy group) and modify substituents (e.g., replace methoxy with trifluoromethoxy) .
- Prodrug Design : Mask the dimethylaminoethyl group as a tert-butoxycarbonyl (Boc) derivative for enhanced bioavailability .
Q. How can computational modeling elucidate the compound’s mechanism of action against specific biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like bacterial chaperonins (GroEL/ES) or kinase domains. Focus on hydrogen bonding between the benzamide carbonyl and active-site residues (e.g., Asp87 in GroEL) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify critical binding-pocket residues.
- QSAR Studies : Corlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide structural modifications .
Q. What experimental approaches can validate the compound’s selectivity between homologous targets (e.g., kinases or proteases)?
- Methodological Answer :
- Kinase Profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition.
- Pull-Down Assays : Immobilize the compound on sepharose beads and incubate with cell lysates to capture interacting proteins, followed by LC-MS/MS identification .
- CRISPR Knockout Models : Validate target specificity using cells lacking the putative target protein .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
